1-Monomyristin

Antimicrobial Food Safety Monoglycerides

1-Monomyristin (CAS 75685-84-6) is the C14 monoacylglycerol for applications demanding chain-length specificity. Unlike inactive C16+ MAGs or irritating C10/C12 alternatives, it provides selective S. aureus inhibition (MIC 0.63 mg/mL), HeLa-selective apoptosis via mitochondrial pathway (sparing normal cells up to 500 μg/mL), and intermediate drug release kinetics in SLN matrices. Optimal for irritation-reduced topical antimicrobials when combined with 1-monolaurin at 30:70–80:20 ratios. Not functionally interchangeable with other monoglycerides; empirical validation is essential for any substitution.

Molecular Formula C17H34O4
Molecular Weight 302.4 g/mol
CAS No. 75685-84-6
Cat. No. B3429637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monomyristin
CAS75685-84-6
Molecular FormulaC17H34O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
InChIKeyDCBSHORRWZKAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Monomyristin (CAS 75685-84-6): A C14 Monoacylglycerol with Chain-Length-Dependent Antimicrobial and Antiproliferative Properties


1-Monomyristin (CAS 75685-84-6), also known as glyceryl monomyristate or 2,3-dihydroxypropyl tetradecanoate, is a C14 monoacylglycerol (MAG) comprising a glycerol backbone esterified at the sn-1 position with myristic acid (tetradecanoic acid, 14:0) [1]. With a molecular formula of C17H34O4, a molecular weight of approximately 302.45 g/mol, and a melting point of 65–75°C [2], this compound is commercially available at purities ranging from ≥98% to ~99% for research and further manufacturing applications [3]. As an amphiphilic, nonionic lipid, 1-monomyristin functions as a lipophilic emulsifier, a drug delivery matrix component, and exhibits chain-length-dependent biological activities including antimicrobial effects against Gram-positive bacteria and antiproliferative activity against specific cancer cell lines [4].

Why Generic Substitution of 1-Monomyristin (CAS 75685-84-6) with Other Monoglycerides Fails in Critical Applications


Monoglycerides are not functionally interchangeable despite sharing a glycerol backbone. The fatty acid chain length and acylation position directly dictate physicochemical properties—including melting point, critical micelle concentration (CMC), HLB value, and solid-state phase behavior—which in turn govern antimicrobial potency, drug release kinetics, and formulation stability [1]. For instance, monocaprin (C10) exhibits higher antibacterial activity due to shorter chain length, while monopalmitin (C16) shows no detectable antimicrobial activity against the same strains [2]. Even positional isomers diverge significantly: 1-monomyristin demonstrates potent activity against Staphylococcus aureus, whereas 2-monopalmitin is entirely inactive [3]. Consequently, substituting 1-monomyristin with another MAG without empirical validation risks formulation failure, loss of antimicrobial efficacy, altered release profiles, or unintended cytotoxicity to normal cells.

Quantitative Differentiation Evidence: 1-Monomyristin (CAS 75685-84-6) Versus Closest Analogs


Antibacterial Activity Against S. aureus: 1-Monomyristin Exhibits Intermediate Potency in Chain-Length Series with Positional Isomer Advantage

In a head-to-head comparison of five monoglycerides (monocaprin C10, monolaurin C12, monomyristin C14, monopalmitin C16, monostearin C18) tested against S. aureus using an automated turbidimetric method, 1-monomyristin demonstrated an MIC of 0.63 mg/mL. This represents a 2-fold reduction in potency relative to monolaurin (MIC = 1.25 mg/mL in the same study; note: higher MIC values in this particular study reflect differences in methodology and bacterial strain compared to other studies), but substantially outperforms monopalmitin and monostearin which exhibited no quantifiable antibacterial activity under the same conditions [1]. Additionally, in a separate cross-study comparable assay using the broth dilution method against S. aureus, 1-monomyristin exhibited an MIC of 128 μg/mL, whereas the positive control and structural analog 2-monopalmitin showed no activity whatsoever [2].

Antimicrobial Food Safety Monoglycerides

Selective Cytotoxicity: 1-Monomyristin Kills HeLa Cancer Cells While Sparing Normal Cells Below 500 μg/mL

In a cross-study comparable assessment of long-chain monoglycerides against cervical cancer cells, 1-monomyristin (C14:0) demonstrated specific cytotoxicity toward HeLa cells while exhibiting no cytotoxic effects against normal Vero and endometrial epithelial cells except at the highest investigated doses (> 500 μg/mL). This stands in contrast to other MAGs in the same study where 1-monomyristin and monolinolein (C18:2) showed the lowest antiproliferative activity among saturated and unsaturated long-chain MAGs tested, indicating a distinct potency window [1]. Encapsulation of 1-monomyristin into dextran-covered PLA nanoparticles further increased its cytotoxicity against HeLa cells at lower doses compared to free compound, with transferrin-conjugated NPs showing enhanced targeting efficacy [2].

Cancer Research Drug Delivery Cytotoxicity

Solid Lipid Nanoparticle Matrix Performance: Monomyristin Enables Distinct Drug Release Kinetics Compared to Shorter-Chain MAGs

In a direct head-to-head comparison of three monoglycerides (monocaprate C10, monolaurate C12, and monomyristin C14) evaluated as solid lipid nanoparticle (SLN) matrices for chloramphenicol delivery using an oil-in-water microemulsion method, all formulations produced spherical nanoparticles with average diameters under 100 nm and zeta potentials between −6 and −23 mV [1]. Critically, the type of monoglyceride matrix significantly influenced drug release behavior. Monomyristin-based SLNs exhibited a release profile consistent with a core-shell drug-enriched shell model, with the longer C14 chain length affecting crystallographic properties and drug diffusion rates differently than the shorter-chain monocaprate and monolaurate matrices [1].

Drug Delivery Nanoparticle Formulation Controlled Release

Reduced Dermal Irritation: 1-Monomyristin Mitigates Monolaurin-Induced Skin Irritation in Germicidal Formulations

A patented germicidal composition establishes that while 1-monolaurin (C12) alone provides effective stabilization of hydrogen peroxide and antimicrobial activity, it can cause slight irritation of the skin or mucous membrane. The patent explicitly claims that substituting part of the 1-monolaurin with 1-monomyristin (C14) reduces or avoids this irritation, with an optimal 1-monolaurin to 1-monomyristin ratio ranging from 30:70 to 80:20 [1]. The composition comprises 20–30 wt% hydrophilic lipid crystals of at least one of 1-monolaurin and 1-monomyristin, with 1-monolaurin content at least 10 wt%, and 0.2–5 wt% hydrogen peroxide [1].

Dermatology Antimicrobial Formulation Excipient Safety

FAAH Inhibition Activity: 1-Monomyristin Provides Moderate Enzyme Inhibition Distinct from Antimicrobial Function

1-Monomyristin, extracted from Serenoa repens (saw palmetto berries), inhibits fatty acid amide hydrolase (FAAH) activity with an IC50 of 18 μM, and also inhibits hydrolysis of 2-oleoylglycerol with an IC50 of 32 μM . While this represents a distinct biochemical activity not shared by all MAGs, class-level inference suggests that FAAH inhibition is chain-length dependent among monoglycerides, with C14 occupying a specific position in the activity spectrum. The relevance of this activity to procurement decisions depends on whether the intended application involves endocannabinoid system modulation versus antimicrobial or formulation applications.

Endocannabinoid System Enzyme Inhibition Natural Product

Evidence-Based Application Scenarios for 1-Monomyristin (CAS 75685-84-6) Procurement


Topical Germicidal Formulations Requiring Reduced Irritation with Long-Term Stability

Based on patent evidence demonstrating that partial substitution of 1-monolaurin with 1-monomyristin reduces dermal irritation while maintaining hydrogen peroxide stabilization and multi-year germicidal activity, formulators developing topical antimicrobial ointments, wound care products, or mucosal germicides should procure 1-monomyristin for combination with 1-monolaurin at ratios between 30:70 and 80:20. The evidence supports procurement specifically when irritation mitigation is a critical formulation requirement that 1-monolaurin alone cannot satisfy [1].

Solid Lipid Nanoparticle (SLN) Drug Delivery Systems Requiring C14-Specific Release Kinetics

Direct comparative evidence shows that monomyristin-based SLNs produce distinct drug release profiles compared to monocaprate (C10) and monolaurate (C12) matrices due to chain-length-dependent crystallographic properties. Researchers optimizing controlled-release formulations for lipophilic drugs such as chloramphenicol should select 1-monomyristin when release kinetics intermediate between shorter-chain and longer-chain MAGs are desired, or when the specific core-shell drug-enriched shell release model is advantageous for the target therapeutic [2].

Selective Antiproliferative Research Requiring Cancer-Specific Cytotoxicity Without Normal Cell Toxicity

Evidence from cross-study analysis demonstrates that 1-monomyristin induces apoptosis in HeLa cervical cancer cells via the intrinsic mitochondrial pathway while sparing normal Vero and endometrial epithelial cells at concentrations up to 500 μg/mL. Researchers investigating selective anticancer agents or developing nanoparticle-based targeted delivery systems for cervical cancer should procure 1-monomyristin when the experimental objective requires a compound with demonstrated selectivity for cancer cells over normal tissue—a property not uniformly shared across the MAG class [3].

Antimicrobial Applications Where C16+ MAGs Are Ineffective but C10/C12 Potency Is Not Required

Direct head-to-head comparison data confirm that 1-monomyristin (C14) exhibits measurable antibacterial activity against S. aureus (MIC = 0.63 mg/mL), whereas monopalmitin (C16) and monostearin (C18) show no activity under identical conditions. For applications such as food preservation, cosmetic preservation, or antimicrobial coatings where complete inactivity of C16+ MAGs is unacceptable but the higher potency (and potentially higher irritation) of monocaprin (C10, MIC = 0.32 mg/mL) or monolaurin (C12, MIC = 1.25 mg/mL in this study) is not required, 1-monomyristin represents the optimal chain-length selection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Monomyristin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.